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Compound of Interest

Compound Name: 2-(4-lodophenyl)acetamide
CAS No.: 84863-81-0
Cat. No.: B1611575

Get Quote

Executive Summary

This guide provides a rigorous technical comparison between 2-(4-iodophenyl)acetamide and

-(4-iodophenyl)acetamide. While these compounds share the same molecular formula (

) and functional groups (iodo-aryl, acetamide), they are structural isomers with fundamentally
different electronic properties, reactivities, and pharmacological profiles.

e -(4-iodophenyl)acetamide is an anilide (amide nitrogen bonded directly to the aromatic ring).
It is electronically activated for electrophilic aromatic substitution but susceptible to metabolic
hydrolysis to toxic anilines.

e 2-(4-iodophenyl)acetamide is a phenylacetamide (amide separated from the ring by a
methylene bridge). It acts as a stable, lipophilic scaffold often used in non-steroidal anti-
inflammatory drug (NSAID) design and fragment-based drug discovery (FBDD).

Part 1: Structural & Electronic Divergence
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The core difference lies in the connectivity of the acetamido group relative to the aromatic ring.
This connectivity dictates the hybridization of the nitrogen atom and the conjugation of the
system.

Structural Isomerism Visualization

The following diagram illustrates the connectivity difference. Note the methylene spacer in the
2-isomer, which insulates the amide from the aromatic

-system.

2-(4-iodophenyl)acetamide

(Phenylacetamide)
Ar-CH2-CO-NH2 Inductive effect only Non-Activated Ring
(N insulated from Ring) (Alkyl-like behavior)

N-(4-iodophenyl)acetamide

(Anilide)
Ar-NH-CO-CH3 Lone pair delocalization Activated Ring
(N conjugated with Ring) (Ortho/Para Directing)

Click to download full resolution via product page

Figure 1: Structural connectivity and resulting electronic effects.

Physicochemical Comparison Table
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Property _(4-iodophenyl)acetamide 2-(4-iodophenyl)acetamide
CAS Number 622-50-4 84863-81-0
Common Name 4'-lodoacetanilide 4-lodophenylacetamide
Molecular Class Secondary Amide (Anilide) Primary Amide
] ] N/A (Precursor Acid: 130-132
Melting Point 183-185 °C [1] 3
C) [2]
) Electron-Donating (+M effect Weakly Electron-Donating (+
Electronic Nature
of N) of alkyl)
- ) ~-0.5 (Less acidic than
pKa (Conj. Acid) ~ -1.5 (Protonation at Oxygen) N
anilide)
2 (Primary Amide
H-Bond Donor 1 (Secondary Amide NH)

)

Part 2: Synthetic Pathways & Protocols

The synthesis of these isomers requires distinct precursors. The choice of pathway is critical for
isotopic labeling or derivative generation.

Synthesis Workflow

4-lodoaniline Acetic Anhydride 4-lodophenylacetic Acid 1. SOCI2 (Thionyl Chloride)
(Ac20) / AcOH (CAS 1798-06-7) 2. NH3 (aq) or NH40OH

/
/

7

'
Acetylation Amidation via Acid Chloride .-
4

-
pras

N-(4-iodophenyl)acetamide 2-(4-iodophenyl)acetamide

(Yield: >909%) (Yield: ~85%)
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Figure 2: Divergent synthetic routes for the two isomers.

Experimental Protocols
Protocol A: Synthesis of

-(4-iodophenyl)acetamide

Target: High-yield acetylation of an aniline.

Dissolution: Dissolve 4-iodoaniline (10 mmol, 2.19 g) in glacial acetic acid (10 mL).

Acetylation: Add acetic anhydride (12 mmol, 1.2 mL) dropwise at room temperature. The
reaction is slightly exothermic.

Reflux: Heat to 60°C for 30 minutes to ensure completion.

Quench: Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

Isolation: Filter the white precipitate. Recrystallize from ethanol/water.

Validation: Check MP (Target: 183-185 °C).

Protocol B: Synthesis of 2-(4-iodophenyl)acetamide

Target: Conversion of phenylacetic acid to primary amide.

Activation: Suspend 2-(4-iodophenyl)acetic acid (CAS 1798-06-7, 5 mmol, 1.31 g) in
anhydrous DCM (20 mL). Add thionyl chloride (

, 7.5 mmol) and a catalytic drop of DMF.

Reflux: Reflux for 2 hours until gas evolution (

) ceases. Evaporate solvent to yield the acid chloride oil.

Amidation: Redissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C.

Addition: Slowly add concentrated aqueous ammonia (
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, 28%, 5 mL) or bubble
gas. A white solid will precipitate immediately.

e Workup: Filter the solid. Wash with water to remove ammonium chloride. Wash with cold
ether to remove organic impurities.

e Drying: Dry under vacuum.

Part 3: Spectroscopic Identification (Self-Validating)

This section allows you to confirm which isomer you have using standard analytical techniques.

NMR Differentiation ( NMR in DMSO- )

2-(4-

-(4-
Feature iodophenyl)acetamid iodophenyl)acetamid  Diagnostic Value
e e
Amide Proton ( Singlet, Two broad singlets, Primary vs Secondary
) ~10.0 ppm ~6.8 & 7.4 ppm Amide
Alkyl Spacer ( Singlet, CRITICAL
Absent
) ~3.3-3.5 ppm DIFFERENTIATOR
Methyl Group ( Singlet, Absent (No methyl in . .
Confirmation
) ~2.05 ppm structure)
AA'BB' ( AA'BB' (
Aromatic Region Less diagnostic
7.4-7.6 ppm) 7.0-7.6 ppm)

Interpretation Logic:

 If you see a signal at ~3.4 ppm integrating to 2 protons, you have the 2-isomer
(Phenylacetamide).
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 |If you see a sharp methyl singlet at ~2.1 ppm and a downfield NH at 10 ppm, you have the
N-isomer (Anilide).

Mass Spectrometry (ESI+)

e -(4-iodophenyl)acetamide:
. Fragmentation often shows loss of ketene (
, -42 Da) to give 4-iodoaniline (
220).

e 2-(4-iodophenyl)acetamide:

. Fragmentation typically shows loss of ammonia (

, -17 Da) or the amide group entirely.

Part 4: Reactivity & Drug Discovery Applications
Cross-Coupling Utility

Both molecules are excellent substrates for Palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira) due to the labile C-1 bond. However, their ortho-lithiation behavior
differs:

e N-Isomer: The amide group can direct ortho-lithiation, allowing functionalization at the 2-
position of the ring.

e 2-Isomer: The benzylic protons (

) are acidic (

with strong base). Strong bases (LDA) will deprotonate the alpha-carbon rather than the ring,
allowing for alpha-alkylation.

Biological Context[1]

 Anilide Scaffold: Historically associated with analgesics (e.g., Acetaminophen/Paracetamol).
However, the N-aryl bond is susceptible to amidases, releasing 4-iodoaniline, which is
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potentially genotoxic.

e Phenylacetamide Scaffold: A privileged structure in medicinal chemistry. It is more
metabolically stable regarding the C-N bond and is a common linker in kinase inhibitors and
receptor antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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